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molecular formula C18H14CaO8 B1197494 Aspirin calcium CAS No. 69-46-5

Aspirin calcium

Cat. No. B1197494
M. Wt: 398.4 g/mol
InChI Key: KRALOLGXHLZTCW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04282215

Procedure details

A stock solution of calcium aspirin is prepared by mixing 4.032 gm of aspirin and 1.120 gm of precipitated calcium carbonate with 50 ml of distilled water at 40°-50° C. until the solids are completely dissolved, then diluting to 60 ml with distilled water at ambient temperature to obtain a solution containing 67.2 mg/ml of aspirin equivalent. All dosing solutions are prepared by dilution of the stock solution with distilled water; the vehicle control is distilled water. All solutions are used within two hours of preparation, then discarded.
Quantity
4.032 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
calcium aspirin

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[C:11]([OH:13])=[O:12])=[O:3].C(=O)([O-])[O-].[Ca+2:18]>O>[CH3:1][C:2]([O:4][C:5]1[C:10]([C:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].[CH3:1][C:2]([O:4][C:5]1[C:10]([C:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].[Ca+2:18] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
4.032 g
Type
reactant
Smiles
CC(=O)OC=1C=CC=CC1C(=O)O
Name
Quantity
1.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC=1C=CC=CC1C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
are completely dissolved
CUSTOM
Type
CUSTOM
Details
to obtain a solution
DISTILLATION
Type
DISTILLATION
Details
the vehicle control is distilled water
CUSTOM
Type
CUSTOM
Details
All solutions are used within two hours of preparation
Duration
2 h

Outcomes

Product
Name
calcium aspirin
Type
product
Smiles
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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